N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S2/c1-4-12-23-17-15(20)6-5-7-16(17)27-19(23)21-18(24)13-8-10-14(11-9-13)28(25,26)22(2)3/h1,5-11H,12H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYGAYWOBFERQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The dimethylsulfamoyl group is thought to interact with various enzymes, potentially leading to inhibition of pathways involved in cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazole exhibit antimicrobial properties, which may extend to this compound.
- Anticancer Properties : Compounds with similar structures have shown cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.
Antimicrobial Activity
A study conducted on related compounds demonstrated significant antimicrobial effects against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In vitro studies have shown that compounds similar to this compound exhibit cytotoxicity against several cancer cell lines. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 8.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.0 | Inhibition of DNA synthesis |
Neuroprotective Effects
Recent studies have indicated that certain benzothiazole derivatives can provide neuroprotection in models of neurodegenerative diseases. The proposed mechanism involves the reduction of oxidative stress and modulation of neuroinflammatory responses.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on this compound and other benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at concentrations as low as 5 µg/mL.
- Anticancer Activity Assessment : In a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 10.5 µM, suggesting significant potential for development as an anticancer agent. Mechanistic studies revealed that it induced apoptosis through caspase activation pathways.
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Core
The benzothiazole ring’s substitution pattern critically influences physicochemical and pharmacological properties. Key analogs and their substituent variations are summarized in Table 1.
Table 1: Substituent Variations in Benzothiazole Derivatives
- Prop-2-ynyl vs. This may enhance binding affinity to hydrophobic targets but reduce metabolic stability due to alkyne reactivity .
- Chloro vs. Ethoxy/Bromo at Position 4: The electron-withdrawing chloro group in the target compound may stabilize the benzothiazole ring through resonance, contrasting with the electron-donating ethoxy group in ’s analog.
Sulfamoyl Group Modifications
The sulfamoyl group’s substitution impacts solubility and steric bulk:
Tautomerism and Stability
highlights tautomerism in triazole derivatives, where thione-thiol equilibria affect stability.
Preparation Methods
Chlorosulfonation of Benzoic Acid
The synthesis begins with the chlorosulfonation of benzoic acid using chlorosulfonic acid (HSO₃Cl) under controlled conditions:
- Reagents : Benzoic acid (1 equiv), HSO₃Cl (1.2 equiv).
- Conditions : 60–70°C, 3–4 hours.
- Outcome : 3-(Chlorosulfonyl)benzoic acid is obtained as a white precipitate.
Sulfonamide Formation
The chlorosulfonyl intermediate reacts with dimethylamine to introduce the sulfamoyl group:
- Reagents : 3-(Chlorosulfonyl)benzoic acid (1 equiv), dimethylamine (2 equiv), triethylamine (1.1 equiv).
- Conditions : Dichloromethane (DCM), 0°C → room temperature, 2 hours.
- Yield : 85–90% after recrystallization (ethanol/water).
Activation as Acid Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):
- Reagents : 4-(Dimethylsulfamoyl)benzoic acid (1 equiv), SOCl₂ (3 equiv).
- Conditions : Reflux, 4 hours.
- Outcome : 4-(Dimethylsulfamoyl)benzoyl chloride, used directly in subsequent steps.
Synthesis of 4-Chloro-3-Prop-2-Ynyl-1,3-Benzothiazol-2-Amine
Benzothiazole Core Formation
The benzothiazole scaffold is synthesized via cyclization of 2-amino-4-chlorobenzenethiol with propargyl bromide:
Characterization of Intermediate
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 3H, Ar-H), 4.20 (s, 2H, CH₂-C≡CH), 2.55 (s, 1H, ≡CH).
- IR (KBr): 3280 cm⁻¹ (N-H stretch), 2100 cm⁻¹ (C≡C stretch).
Amide Coupling Reaction
The final step involves coupling the benzothiazole amine with the activated benzoyl chloride:
Reaction Conditions
- Reagents :
- 4-(Dimethylsulfamoyl)benzoyl chloride (1 equiv).
- 4-Chloro-3-prop-2-ynyl-1,3-benzothiazol-2-amine (1 equiv).
- N,N-Diisopropylethylamine (DIPEA, 2 equiv).
- Solvent : Anhydrous DCM or DMF.
- Temperature : 0°C → room temperature, 12 hours.
- Workup : Extraction with NaHCO₃ (aq), drying (MgSO₄), solvent evaporation.
Purification and Yield
- Purification : Recrystallization from ethanol/water (4:1) or flash chromatography (SiO₂, ethyl acetate/hexane 3:7).
- Yield : 65–70%.
Alternative Synthetic Pathways
One-Pot Multicomponent Approach
A catalyst-free method adapted from benzothiazole derivatives synthesis:
- Reagents :
- 2-Chlorobenzothiazole (1 equiv).
- Propargyl bromide (1 equiv).
- 4-(Dimethylsulfamoyl)benzoic acid (1 equiv).
- Conditions : Acetonitrile, triethylamine (1 equiv), reflux, 6 hours.
- Yield : 60% (lower due to competing side reactions).
Microwave-Assisted Synthesis
- Conditions : Microwave irradiation (150 W), DMSO, 120°C, 1 hour.
- Advantages : 20% reduction in reaction time, comparable yield (68%).
Optimization Parameters
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Prop-2-Ynyl Group Instability :
- Issue : Alkyne moieties prone to polymerization under acidic conditions.
- Solution : Use aprotic solvents (DMSO) and inert atmosphere.
Sulfamoyl Hydrolysis :
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves coupling a substituted benzothiazole amine with a sulfamoylbenzoyl chloride derivative. Key steps include:
- Step 1 : Preparation of the benzothiazole intermediate via cyclization of 4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-amine under reflux with acetic acid .
- Step 2 : Reaction with 4-(dimethylsulfamoyl)benzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine at 0–5°C to suppress side reactions .
- Critical Conditions : Use of dry solvents, inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC to track reaction progress .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and Z/E isomerism in the benzothiazole-ylidene moiety .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the propargyl group .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or sulfotransferases, given the sulfamoyl group’s electron-withdrawing properties .
Advanced Research Questions
Q. How can reaction yields be optimized for the propargyl-substituted benzothiazole intermediate, and what side reactions are prevalent?
- Methodological Answer :
- Side Reactions : Alkyne dimerization or oxidation during cyclization; mitigated by using Cu(I) catalysts and degassed solvents .
- Yield Optimization : Microwave-assisted synthesis reduces reaction time (30 min vs. 6 hours) and improves purity (>95% by HPLC) .
Q. What computational tools are suitable for studying the structure-activity relationship (SAR) of this compound’s benzothiazole and sulfamoyl moieties?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like EGFR or COX-2 .
- QSAR Modeling : Use descriptors (e.g., Hammett σ, LogP) to correlate substituent effects with bioactivity .
Q. How does the Z/E isomerism of the benzothiazole-ylidene group influence biological activity?
- Methodological Answer :
- Stereochemical Analysis : Separate isomers via chiral HPLC and test individually in enzyme assays .
- Thermodynamic Studies : Compare isomer stability via differential scanning calorimetry (DSC); Z-isomers typically dominate due to steric hindrance .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
